2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane
Description
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is a cyclic ether featuring a 1,3-dioxolane ring substituted with a methyl group and a 4-chlorobutyl chain. The compound is structurally characterized by its five-membered dioxolane ring, which imparts rigidity, and the chlorinated alkyl side chain that enhances its reactivity in organic transformations. Notably, this compound undergoes intramolecular Barbier-type reactions in the presence of magnesium bromide and ether solvents, leading to ring-opening products such as 2-(1-methylcyclopentyloxy)ethanol . Its synthesis likely involves halo-substituted acetals or ketals, leveraging organometallic intermediates for functionalization .
Properties
IUPAC Name |
2-(4-chlorobutyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFCAKKBRLTNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a chlorinating agent, with the reaction being carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as distillation to remove unreacted starting materials and byproducts, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring specific structural motifs.
Material Science: It is utilized in the preparation of polymers and other materials with unique properties.
Industrial Chemistry: The compound finds applications in the production of various industrial chemicals and solvents
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular pathways involved typically include the formation of intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
2-Methyl-1,3-dioxolane (CAS 497-26-7) Structure: Base 1,3-dioxolane ring with a single methyl substituent. Reactivity: Detected as a volatile compound in recycled PET materials, with hydrolysis behavior studied in A-1 (acid-catalyzed) mechanisms . Applications: Limited to industrial byproduct analysis, contrasting with the functionalized derivatives .
2-(3-Chloropropyl)-2-methyl-1,3-dioxolane (CPMD)
- Structure : Similar dioxolane core but with a shorter 3-chloropropyl chain.
- Reactivity : Exhibits covalent binding to proteins and nucleic acids, influencing conformational dynamics. Acts as a chiral auxiliary in asymmetric synthesis .
- Applications : Utilized as an NMR probe, solvent, and intermediate in organic synthesis .
2-Methyl-4-methylene-1,3-dioxolane
- Structure : Contains a methylene group at the 4-position instead of a chlorinated alkyl chain.
- Reactivity : Hydrolyzes via the A-Se2 mechanism, demonstrating solvent-dependent rate variations distinct from A-1 pathways .
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS 37865-96-6)
- Structure : Brominated ethyl substituent.
- Reactivity : Prone to nucleophilic substitution due to the bromine atom. Used in safety studies highlighting flammability and toxicity risks .
Key Comparative Data Table
Biological Activity
2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound, emphasizing its antimicrobial, anti-inflammatory, and other pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of chlorobutyl derivatives with dioxolane precursors. The synthetic pathway can be outlined as follows:
- Starting Materials : 4-chlorobutyl bromide and a suitable dioxolane precursor.
- Reaction Conditions : The reaction is usually conducted under anhydrous conditions using a polar aprotic solvent.
- Purification : The product is purified through distillation or chromatography.
This compound has been noted for its stability and ease of synthesis, making it a viable candidate for further biological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
- Bacterial Activity : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as Cefotaxime and Miconazole. For instance, the compound showed an MIC of 5.09 µg/mL against Staphylococcus aureus and 4.76 µg/mL against Pseudomonas aeruginosa .
| Pathogen | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Staphylococcus aureus | 5.09 | 18 |
| Pseudomonas aeruginosa | 4.76 | 20 |
| Candida albicans | 10.00 | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using in vitro assays that measured cytokine release from activated macrophages. The results indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism of Action : Molecular docking studies suggested that this compound binds effectively to the COX-2 enzyme, inhibiting its activity and thereby reducing inflammation .
Other Biological Activities
In addition to antimicrobial and anti-inflammatory effects, preliminary studies suggest potential anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by Abdel-Rahman et al. evaluated the antimicrobial efficacy of various synthesized dioxolane derivatives, including this compound. The findings highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease models, the administration of this compound resulted in a marked decrease in inflammatory markers and improved histological scores in treated groups compared to controls. This suggests a promising therapeutic role for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
